(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine
Overview
Description
(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine: is an organic compound with the molecular formula C7H13NO . It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a methoxyethyl group, a methyl group, and a prop-2-yn-1-yl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine typically involves the reaction of 2-methoxyethanol with propargyl bromide in the presence of a base such as sodium hydride . The resulting intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines
Scientific Research Applications
Chemistry: (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. The presence of the methoxyethyl and prop-2-yn-1-yl groups enhances its reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
- (2-Methoxyethyl)(prop-2-yn-1-yl)amine
- N-Methylpropargylamine
- 2-Methoxyethylamine
Comparison:
- (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is unique due to the presence of both a methoxyethyl group and a prop-2-yn-1-yl group, which confer distinct chemical properties and reactivity.
- (2-Methoxyethyl)(prop-2-yn-1-yl)amine lacks the methyl group, resulting in different reactivity and applications.
- N-Methylpropargylamine has a similar structure but lacks the methoxyethyl group, affecting its solubility and reactivity.
- 2-Methoxyethylamine lacks the prop-2-yn-1-yl group, making it less versatile in certain chemical reactions.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-methylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-5-8(2)6-7-9-3/h1H,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTQGXAPSKBFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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